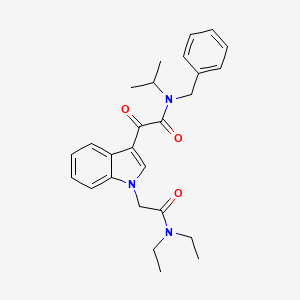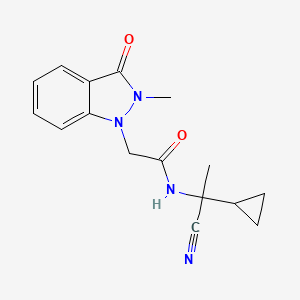![molecular formula C31H23N3O B2719250 (Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile CAS No. 956782-17-5](/img/structure/B2719250.png)
(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C31H23N3O and its molecular weight is 453.545. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
A study conducted by Viji et al. (2020) utilized molecular docking and quantum chemical calculations to investigate the molecular structure, spectroscopic data, and biological effects of a related pyrazole derivative. This research highlights the compound's potential in biological applications and provides insights into its molecular interactions and properties (Viji et al., 2020).
Synthesis and Structural Analysis
Research by Mahesha et al. (2021) explored the cyclocondensation reactions of related compounds, leading to the formation of dihydropyrazoles with potential applications in chemical synthesis and materials science. The study detailed the synthesis process and provided structural characterization of the products (Mahesha et al., 2021).
Green Synthesis Methodologies
Zolfigol et al. (2013) introduced a green, efficient method for synthesizing pyranopyrazoles, showcasing the use of isonicotinic acid as a dual and biological organocatalyst. This approach emphasizes the importance of sustainable practices in chemical synthesis (Zolfigol et al., 2013).
Coordination Complexes and Fluorescence Properties
A study by Song et al. (2015) designed and synthesized new Zn(II) complexes using pyrazolone-type Salen ligands, aiming to investigate their structures and fluorescence properties. This research contributes to the development of materials with potential applications in sensing and imaging (Song et al., 2015).
Organized Assemblies and Ionic Salts
Research by Zheng et al. (2013) focused on the formation of organized assemblies from protonated pyrazole-based ionic salts, providing insights into the structural arrangement and potential applications in materials science and nanoengineering (Zheng et al., 2013).
Photoinduced Birefringence
Szukalski et al. (2015) investigated the photoinduced birefringence in polymers doped with a pyrazoline derivative, highlighting the material's potential for optical applications, including switches and modulators (Szukalski et al., 2015).
properties
IUPAC Name |
(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O/c1-35-30-14-8-11-26(20-30)27(21-32)19-28-22-34(29-12-6-3-7-13-29)33-31(28)25-17-15-24(16-18-25)23-9-4-2-5-10-23/h2-20,22H,1H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIDHDYMAFIHDW-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2719170.png)

![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(8-oxo-6,7-dihydro-5H-naphthalen-2-YL)amino]acetamide](/img/structure/B2719174.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)

![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)
![Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2719187.png)

![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)